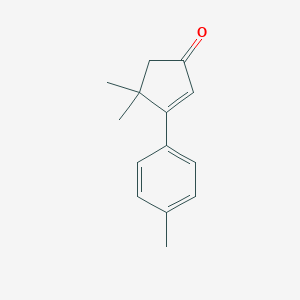
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with a phenyl group and an ethyl ester functional group.
Métodos De Preparación
The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of diethyl ester to form ethyl coumarin-3-carboxylate, followed by further functionalization to introduce the phenyl group and the ethyl ester . The reaction conditions typically involve the use of catalysts such as palladium and solvents like ethanol.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant, scavenging free radicals and reducing oxidative stress . This activity is primarily due to its ability to donate hydrogen atoms and stabilize reactive oxygen species. The molecular targets include enzymes involved in oxidative stress pathways, such as NADPH oxidase .
Comparación Con Compuestos Similares
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-phenyl-, ethyl ester can be compared with other similar compounds, such as:
Trolox: A water-soluble analog of vitamin E with potent antioxidant properties.
Coumarin: Another benzopyran derivative known for its anticoagulant and fragrance properties.
Flavanones: A class of compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56926-28-4 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
ethyl 6-phenyl-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)17-11-9-15-12-14(8-10-16(15)21-17)13-6-4-3-5-7-13/h3-8,10,12,17H,2,9,11H2,1H3 |
Clave InChI |
QLDHPUGESVIZHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

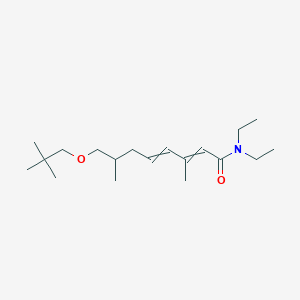


![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
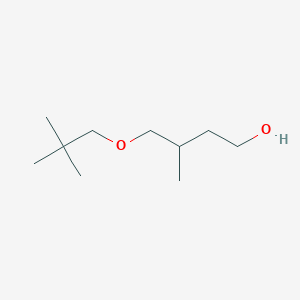
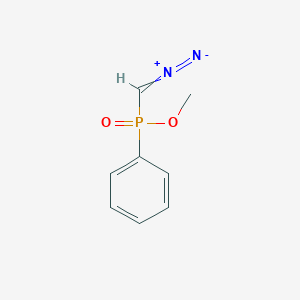
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
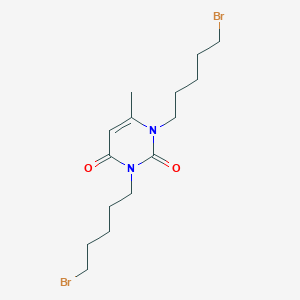
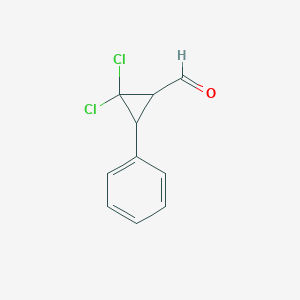
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
